molecular formula C7H4F5N B055052 4-Amino-2,3-difluorobenzotrifluoride CAS No. 123950-46-9

4-Amino-2,3-difluorobenzotrifluoride

Cat. No.: B055052
CAS No.: 123950-46-9
M. Wt: 197.1 g/mol
InChI Key: RRTVKWPCWJVMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,3-difluorobenzotrifluoride is an organic compound with the molecular formula C7H4F5N It is characterized by the presence of an amino group (-NH2) attached to a benzene ring that is substituted with two fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-difluorobenzotrifluoride typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzene ring, followed by the addition of an amino group. One common method involves the nitration of 2,3-difluorobenzotrifluoride, followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-difluorobenzotrifluoride can undergo several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.

Major Products Formed

    Substitution Reactions: Products include halogenated derivatives and other substituted aromatic compounds.

    Oxidation: Nitro derivatives are formed.

    Reduction: Amine derivatives are produced.

Scientific Research Applications

4-Amino-2,3-difluorobenzotrifluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,5-difluorobenzotrifluoride
  • 2,3-Difluorobenzotrifluoride
  • 2,5-Difluoroaniline

Uniqueness

4-Amino-2,3-difluorobenzotrifluoride is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules

Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTVKWPCWJVMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371012
Record name 4-Amino-2,3-difluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123950-46-9
Record name 4-Amino-2,3-difluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 g of 2,3,4-trifluorobenzotrifluoride in 500 ml of tetrahydrofuran were initially introduced into an autoclave and it was pressurized using 60 ml of liquid ammonia. After stirring for 6 hours at 130° C. (maximum pressure 18 bar), the mixture was cooled and the pressure was released. By distillation, 72 g of 2-amino-3,4-difluoro-benzotrifluoride were obtained with a boiling point of 60° to 64° C. at 26 mbar and 92 g of 2,3-difluoro-4-amino-benzotrifluoride with a boiling point of 92° to 93° C. at 26 mbar.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

200 g of 2,3,4-trifluorobenzotrifluoride in 500 ml of tetrahydrofuran are introduced in an autoclave, and 60 ml of liquid ammonia are forced in. The mixture is stirred at 130° C. for 6 hours (maximum pressure 18 bar), cooled, and released. By distillation, 72 g of 2-amino-3,4-difluoro-benzotrifluoride are obtained at a boiling point of 60° to 64° C. at 26 mbar and 92 g of 2,3-difluoro-4-amino-benzotrifluoride are obtained at a boiling point of 92° to 93° C. at 26 mbar.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

200 g of 2,3,4-trifluoro-benzotrifluoride in 500 ml of tetrahydrofuran are initially introduced into an autoclave, and 60 ml of liquid ammonia are injected. The batch is stirred at 130° C. (maximum pressure 18 bar) for 6 hours and then cooled and the pressure is released. At a boiling point of 92° -93° C./26 mbar, 92 g of 2,3-di- fluoro-4-trifluoromethylaniline are obtained by distillation.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.